molecular formula C20H21N3O2S B269130 N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea

N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea

Cat. No. B269130
M. Wt: 367.5 g/mol
InChI Key: WAQHNAXZWAUTQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea, also known as PTU, is a small molecule drug that has been extensively studied for its potential therapeutic applications. PTU belongs to the class of thiourea derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects. N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has also been studied for its potential use in the treatment of thyroid disorders and autoimmune diseases.

Mechanism of Action

The mechanism of action of N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea is not fully understood. However, it has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the synthesis of melanin. N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has also been shown to inhibit the production of reactive oxygen species and to modulate the activity of various signaling pathways.
Biochemical and Physiological Effects:
N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, to reduce inflammation, and to protect neurons from oxidative stress. N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.

Advantages and Limitations for Lab Experiments

N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach intracellular targets. N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea is also relatively stable and can be easily synthesized in large quantities. However, N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has some limitations for lab experiments. It has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain assays.

Future Directions

There are several future directions for the study of N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea. One potential direction is the development of N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea analogs with improved potency and selectivity. Another direction is the study of the potential use of N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea in combination with other drugs for the treatment of cancer and other diseases. The role of N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea in the regulation of the immune system and its potential use in the treatment of autoimmune diseases is also an area of interest. Finally, the study of the mechanism of action of N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea and its interaction with various signaling pathways is an important area for future research.
Conclusion:
N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea is a small molecule drug that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biochemical and physiological effects and has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties. N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea, including the development of N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea analogs, the study of its potential use in combination with other drugs, and the study of its mechanism of action.

Synthesis Methods

The synthesis of N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea involves the reaction between N-phenylacetyl chloride and N-(4-aminophenyl)thiourea in the presence of pyrrolidine. The reaction proceeds through the formation of an intermediate N-(4-(1-pyrrolidinylcarbonyl)phenyl)thiourea, which is then reacted with phenylacetyl chloride to yield N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea.

properties

Product Name

N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

2-phenyl-N-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]acetamide

InChI

InChI=1S/C20H21N3O2S/c24-18(14-15-6-2-1-3-7-15)22-20(26)21-17-10-8-16(9-11-17)19(25)23-12-4-5-13-23/h1-3,6-11H,4-5,12-14H2,(H2,21,22,24,26)

InChI Key

WAQHNAXZWAUTQL-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CC3=CC=CC=C3

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.